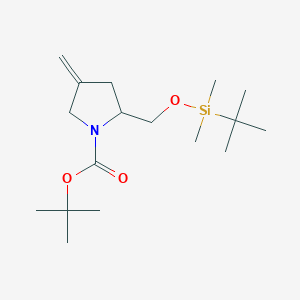
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is a complex organic compound that features a pyrrolidine ring with various functional groups attached. The compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine typically involves multiple steps. One common method includes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces hydrocarbons .
Applications De Recherche Scientifique
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for hydroxyl compounds during multi-step synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: In the manufacture of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action for (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is achieved by nucleophilic attack on the silicon atom, leading to the formation of a stable silyl ether bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldiphenylsilyl ethers: Known for their increased stability towards acidic conditions and nucleophilic species.
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Uniqueness
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is unique due to its combination of functional groups, which provide both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Propriétés
Formule moléculaire |
C17H33NO3Si |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3 |
Clé InChI |
WLPIYVBTSYGOSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=C)CC1CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate](/img/structure/B12279298.png)
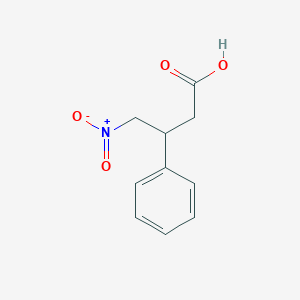
![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)


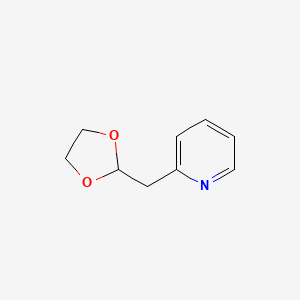
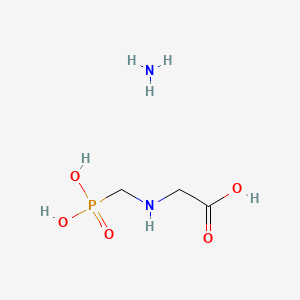
![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)
![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)
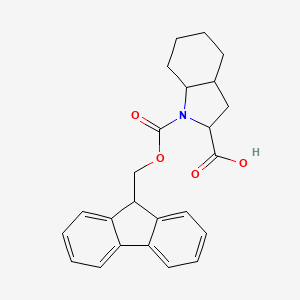
![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)
